molecular formula C15H22N4O2 B2465382 N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide CAS No. 1796963-31-9

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide

Cat. No. B2465382
CAS RN: 1796963-31-9
M. Wt: 290.367
InChI Key: GFIAITPGJOXHIN-UHFFFAOYSA-N
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Description

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPCC is a small molecule inhibitor that targets a specific protein, which is involved in various cellular processes.

Scientific Research Applications

Anti-Inflammatory Activity

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide: and its derivatives have demonstrated potent anti-inflammatory effects. For instance, researchers synthesized 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (referred to as V4 ) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (referred to as V8 ). These compounds effectively inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations. Additionally, they reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) mRNA in LPS-stimulated macrophage cells. Molecular docking studies suggest that these compounds interact strongly with the active sites of iNOS and COX-2, making them potential candidates for novel anti-inflammatory therapies .

DNA Cleavage Studies

Some derivatives of this compound have been investigated for their ability to cleave DNA. Understanding their interactions with DNA molecules can provide insights into potential therapeutic applications, such as targeted gene therapies or cancer treatments. The exact mechanisms and clinical implications remain an active area of research .

Kinase Inhibition

Researchers have synthesized halogenated ‘(E )-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, which are structurally related to N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide . These compounds exhibit kinase inhibition properties and may serve as potential targeted kinase inhibitors (TKIs). Their effectiveness against specific kinases and their therapeutic relevance are subjects of ongoing investigation .

Antiviral Research

Although limited data are available, some studies suggest that derivatives of this compound may have antiviral activity. Researchers are exploring their potential as agents against viral infections, including RNA viruses and DNA viruses. Further characterization and testing are necessary to validate this application .

Neuroprotection

Preliminary investigations indicate that certain derivatives of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide may offer neuroprotective effects. These compounds could potentially mitigate neuronal damage in neurodegenerative diseases or after acute brain injuries. However, more research is needed to establish their efficacy and safety .

properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c20-15(12-3-1-2-4-12)17-11-13-16-6-5-14(18-13)19-7-9-21-10-8-19/h5-6,12H,1-4,7-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIAITPGJOXHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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